2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile
CAS No.:
Cat. No.: VC15735405
Molecular Formula: C13H9NO2S2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H9NO2S2 |
---|---|
Molecular Weight | 275.4 g/mol |
IUPAC Name | 2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile |
Standard InChI | InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H |
Standard InChI Key | BFMRSNHWEWLRBI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N |
Introduction
2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile is a complex organic compound featuring a benzenesulfonyl group and a thiophene ring attached to a prop-2-enenitrile backbone. Its molecular formula is C13H9NO2S2, and it has a molecular weight of approximately 275.34 g/mol . This compound is of interest in various fields, including medicinal chemistry and material science, due to its unique structural features and potential applications.
Synthesis Methods
The synthesis of 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile can be achieved through several methods, often involving the reaction of thiophene derivatives with benzenesulfonyl chloride followed by the introduction of a nitrile group. These methods typically require careful control of reaction conditions to ensure high yields and purity.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with biological targets, which could be beneficial for therapeutic purposes. Additionally, its reactivity makes it a candidate for material science applications, such as in the synthesis of polymers or other organic materials.
Biological Activity
Preliminary studies suggest that 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile may interact with biological targets, although further research is needed to fully understand these interactions and their therapeutic implications. The compound's structural similarity to other biologically active molecules suggests potential for development in this area.
Comparison with Similar Compounds
Compound | Structural Features | Unique Attributes |
---|---|---|
3-(4-Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile | Multiple sulfonyl groups | Investigated for antimicrobial properties |
4-(Benzenesulfonyl)-1-methylpyridine | Pyridine ring instead of thiophene | Exhibits different reactivity patterns |
5-(Benzenesulfonyl)-4-thiazolecarboxylic acid | Thiazole ring instead of thiophene | Known for anti-inflammatory effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume